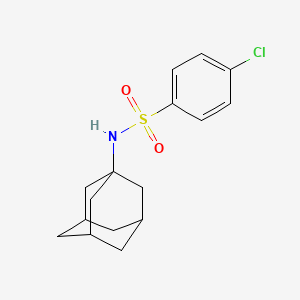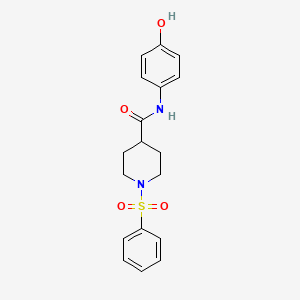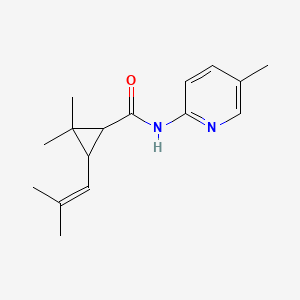![molecular formula C12H23N3O3 B5020931 N-butyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5020931.png)
N-butyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide, commonly known as BMEA, is a chemical compound that has gained significant attention in scientific research. It is a small molecule that has been synthesized for various purposes, including its use in the development of new drugs and as a tool in biochemical and physiological studies.
Mecanismo De Acción
BMEA has been found to work by inhibiting the activity of certain enzymes and ion channels in the body. It has been shown to bind to the active site of enzymes and block their activity, leading to a reduction in the production of certain compounds. This mechanism of action has been found to be effective in the treatment of various diseases and disorders.
Biochemical and Physiological Effects
BMEA has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, regulate ion channels, and modulate neurotransmitter release. It has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMEA has several advantages and limitations for lab experiments. Its small size and high purity make it an ideal tool for studying various physiological and biochemical processes. However, its complex synthesis process and potential toxicity limit its widespread use in research studies.
Direcciones Futuras
There are several future directions for BMEA research, including its use in the development of new drugs and the study of its effects on various physiological and biochemical processes. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases and disorders. Additionally, new synthesis methods and modifications to the chemical structure of BMEA may lead to the development of more potent and effective compounds.
Métodos De Síntesis
BMEA can be synthesized through a series of chemical reactions involving the condensation of ethylenediamine, butylamine, and 4-morpholineethanol. The synthesis process involves the use of various chemical reagents and requires strict adherence to safety protocols to avoid accidents and ensure the purity of the final product.
Aplicaciones Científicas De Investigación
BMEA has been used in various scientific research studies, including its application as a tool in drug discovery and development. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a potential candidate for the development of new drugs. BMEA has also been used to study the effects of different compounds on various physiological and biochemical processes, including the regulation of ion channels, neurotransmitter release, and enzyme activity.
Propiedades
IUPAC Name |
N-butyl-N'-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-2-3-4-13-11(16)12(17)14-5-6-15-7-9-18-10-8-15/h2-10H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVPYDYOKBZGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5020858.png)

![(3-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5020864.png)
![4-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5020871.png)

![methyl 3-[(4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}benzoyl)amino]benzoate](/img/structure/B5020881.png)


![N-(1-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5020903.png)



![11-benzyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5020932.png)
